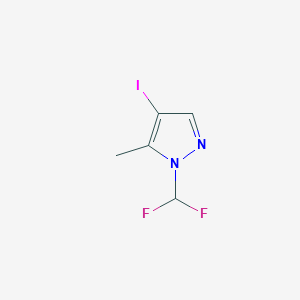

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole

Description

BenchChem offers high-quality 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethyl)-4-iodo-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2IN2/c1-3-4(8)2-9-10(3)5(6)7/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHORGQIWZDIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247777 | |

| Record name | 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-44-4 | |

| Record name | 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole

Abstract: This technical guide provides a comprehensive analysis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The document delineates its core physicochemical properties, proposes a robust synthetic pathway, and explores its chemical reactivity and broad synthetic utility. By leveraging its unique structural features—a biologically active pyrazole core, a bioisosteric difluoromethyl group, and a synthetically versatile iodo substituent—this molecule serves as a strategic building block for the development of novel, high-value chemical entities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile intermediate.

Core Compound Profile and Structural Rationale

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a strategically designed heterocyclic building block. Its value is derived from the synergistic combination of its three key structural motifs. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The introduction of a difluoromethyl (CF2H) group at the N1 position is a modern medicinal chemistry tactic used to modulate physicochemical properties.[5] Compared to the more common trifluoromethyl (CF3) group, the CF2H moiety is less lipophilic and can function as a lipophilic hydrogen bond donor, potentially enhancing target engagement and improving pharmacokinetic profiles.[5]

Crucially, the iodine atom at the C4 position acts as a versatile synthetic handle. The carbon-iodine bond is readily activated in transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents and the construction of complex molecular architectures.[1][6] The C5-methyl group further influences the molecule's electronic and steric properties.[7]

Physicochemical Data

The fundamental properties of the title compound are summarized below. These values are critical for planning synthetic transformations, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅F₂IN₂ | [7][8] |

| Molecular Weight | 258.01 g/mol | [7][8] |

| Appearance | Crystals or yellow powder | [7][8] |

| MDL Number | MFCD21364399 | [8][9][10] |

| SMILES | Cc1c(I)cnn1C(F)F | [8][9] |

| InChI Key | PMHORGQIWZDIFV-UHFFFAOYSA-N | [8][9] |

Proposed Synthesis and Purification Protocol

While a specific, peer-reviewed synthesis for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is not extensively documented, a reliable and efficient two-step pathway can be designed based on established methodologies for pyrazole modification. The proposed route begins with the commercially available starting material, 5-methyl-1H-pyrazole.

The logic of this synthetic sequence is to first install the robust iodo group onto the electron-rich pyrazole ring, followed by the N-difluoromethylation. Performing the iodination first prevents potential side reactions that could occur on a more complex, difluoromethylated substrate and simplifies purification of the key intermediate.

Caption: Proposed two-step synthesis of the title compound.

Step 1: Synthesis of 4-Iodo-5-methyl-1H-pyrazole

This initial step involves the regioselective iodination of 5-methyl-1H-pyrazole at the C4 position. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild reaction conditions and high efficiency for iodinating electron-rich heterocycles, minimizing the formation of byproducts.[1][6]

Methodology:

-

To a solution of 5-methyl-1H-pyrazole (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining NIS, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 4-iodo-5-methyl-1H-pyrazole, which can be used directly in the next step or purified further by column chromatography.

Step 2: N-Difluoromethylation

The second step introduces the difluoromethyl group onto the nitrogen of the pyrazole ring. We propose using diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) as a difluorocarbene precursor. This reagent is favored for its stability, ease of handling, and its ability to effect N-difluoromethylation under relatively mild, base-promoted conditions, offering an environmentally benign alternative to ozone-depleting sources.[11][12]

Methodology:

-

To a solution of 4-iodo-5-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq) as the base.

-

Add diethyl bromodifluoromethylphosphonate (1.5 eq) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The final compound is purified using silica gel column chromatography.[13] A gradient elution system, typically starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, is effective for separating the target compound from residual starting materials and byproducts.[13] Fractions containing the pure product are identified by TLC, combined, and the solvent is removed via rotary evaporation to yield 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole as a crystalline solid.[8]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, its characteristic NMR signatures can be reliably predicted based on data from structurally analogous compounds and fundamental principles.[14][15] Such analysis is crucial for reaction monitoring and quality control.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment & Rationale |

| ¹H NMR | ~7.6 | s | - | H3 : The sole proton on the pyrazole ring, deshielded by the adjacent nitrogen and iodine. |

| ~7.0 - 7.5 | t | JHF ≈ 55-60 | CHF₂ : A characteristic triplet due to coupling with two equivalent fluorine atoms. | |

| ~2.4 | s | - | CH₃ : Protons of the C5-methyl group. | |

| ¹³C NMR | ~145 | s | - | C5 : Carbon bearing the methyl group. |

| ~140 | s | - | C3 : Carbon bearing the H3 proton. | |

| ~115 | t | JCF ≈ 230-240 | CHF₂ : Carbon of the difluoromethyl group, split into a triplet by the two attached fluorine atoms. | |

| ~65 | s | - | C4 : Carbon bearing the iodine atom; its shift is significantly influenced by the heavy atom effect. | |

| ~15 | s | - | CH₃ : Carbon of the methyl group. | |

| ¹⁹F NMR | ~ -90 to -120 | d | JFH ≈ 55-60 | CHF₂ : A doublet due to coupling with the single proton of the difluoromethyl group. |

Chemical Reactivity and Synthetic Utility

The primary synthetic value of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole lies in the reactivity of its C4-iodo group. This functionality serves as an exceptionally effective linchpin for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C, C-N, and C-O bonds. This capability positions the molecule as a powerful scaffold for generating diverse libraries of compounds for high-throughput screening in drug discovery programs.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 1354705-44-4: 1-(Difluoromethyl)-4-iodo-5-methyl-1H-py… [cymitquimica.com]

- 8. 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition | Semantic Scholar [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole(1206640-82-5) 1H NMR [m.chemicalbook.com]

- 15. 1-(difluoroMethyl)-4-iodo-1H-pyrazole(1041205-43-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole

CAS Number: 1354705-44-4

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of contemporary therapeutics, recognized for its versatile biological activities that span across a multitude of disease areas[1]. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

This technical guide focuses on a particularly valuable derivative: 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole . This compound uniquely combines three key structural features that make it an exceptionally useful building block in drug discovery:

-

The Pyrazole Core: Provides a stable, aromatic scaffold amenable to diverse chemical modifications.

-

The Difluoromethyl Group (CF2H): This functional group is a bioisostere of a hydroxyl or thiol group and can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

-

The 4-Iodo Substituent: The iodine atom at the 4-position of the pyrazole ring is a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl groups[2]. This facilitates the rapid generation of compound libraries for high-throughput screening and the optimization of lead compounds.

-

The 5-Methyl Group: The methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially impacting its binding selectivity and pharmacokinetic profile.

This guide will provide a comprehensive overview of the synthesis, properties, and applications of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, with a particular focus on its utility in the development of novel kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 1354705-44-4 | [3][4] |

| Molecular Formula | C₅H₅F₂IN₂ | [3][4] |

| Molecular Weight | 258.01 g/mol | [3][4] |

| Appearance | Crystals or solid | [4] |

| InChI Key | PMHORGQIWZDIFV-UHFFFAOYSA-N | [4] |

| SMILES | Cc1c(I)cnn1C(F)F | [4] |

Synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole: A Detailed Protocol

While a specific, publicly available, step-by-step protocol for the synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is not extensively documented, a reliable synthetic route can be devised based on established methodologies for the synthesis of analogous pyrazole derivatives. The following protocol is a proposed, logical synthesis based on the well-precedented Knorr pyrazole synthesis followed by a regioselective iodination.

Overall Synthetic Workflow

The proposed synthesis involves a two-step process:

-

Step 1: Knorr Pyrazole Synthesis to form the 1-(difluoromethyl)-5-methyl-1H-pyrazole core.

-

Step 2: Regioselective Iodination at the C4 position of the pyrazole ring.

Caption: Proposed synthetic workflow for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.

Experimental Protocol

Step 1: Synthesis of 1-(Difluoromethyl)-5-methyl-1H-pyrazole

This step is an adaptation of the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative[5].

-

Materials:

-

Ethyl 4,4-difluoroacetoacetate

-

Methylhydrazine

-

Ethanol (or acetic acid)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4,4-difluoroacetoacetate (1.0 eq) in ethanol.

-

Slowly add methylhydrazine (1.1 eq) to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 1-(difluoromethyl)-5-methyl-1H-pyrazole.

-

Purify the crude product by silica gel column chromatography.

-

Step 2: Synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole

The iodination of the pyrazole ring at the C4 position can be achieved using various electrophilic iodinating agents[6][7]. N-Iodosuccinimide (NIS) is often a good choice for its mildness and selectivity.

-

Materials:

-

1-(Difluoromethyl)-5-methyl-1H-pyrazole (from Step 1)

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or Dichloromethane)

-

Sodium thiosulfate solution (for workup)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath.

-

-

Procedure:

-

Dissolve 1-(difluoromethyl)-5-methyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (1.1 eq) portion-wise to the cooled solution, while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.

-

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The primary application of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole in drug discovery is as a versatile intermediate for the synthesis of potential therapeutic agents, particularly kinase inhibitors[2][8]. The 4-iodo substituent serves as a key attachment point for introducing various molecular fragments through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyrazole scaffold.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex[9]. In the context of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, this reaction enables the facile synthesis of a diverse library of 4-aryl and 4-heteroaryl pyrazole derivatives.

Caption: General scheme of the Suzuki-Miyaura coupling with 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.

This synthetic strategy is invaluable in lead optimization, as it allows for the rapid exploration of the structure-activity relationship (SAR) by varying the aryl or heteroaryl substituent at the 4-position. This can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Pyrazole-Based Kinase Inhibitors and Signaling Pathways

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders[10]. The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors.

The strategic design of kinase inhibitors often involves targeting the ATP-binding site of the enzyme. The pyrazole ring can act as a bioisostere for the adenine ring of ATP, forming key hydrogen bonding interactions with the hinge region of the kinase. The substituents on the pyrazole ring are then positioned to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.

For example, pyrazole-containing drugs have been developed to target key kinases in major signaling pathways, such as the JAK-STAT and MAPK/ERK pathways[7].

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Design, synthesis, and biological evaluations of substituted pyrazoles as pyrrolomycin analogues against staphylococcal biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research. The document details its physicochemical properties, molecular weight, and structural features. A plausible synthetic route is presented, alongside an in-depth analysis of its chemical reactivity, with a focus on palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel bioactive compounds.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole nucleus is a well-established pharmacophore present in a wide array of approved pharmaceuticals, exhibiting biological activities that span from anti-inflammatory to anticancer agents.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design. The incorporation of a difluoromethyl (-CHF₂) group and an iodine atom at strategic positions on the pyrazole ring, as in the case of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, creates a molecule with exceptional utility. The -CHF₂ group often enhances metabolic stability and binding affinity, while the 4-iodo substituent serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions.[3] This guide aims to serve as a foundational resource for scientists working with this high-potential building block.

Physicochemical and Structural Data

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a crystalline solid at room temperature.[4] Its core chemical properties, essential for experimental design and stoichiometric calculations, are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 258.01 g/mol | [5][6] |

| Molecular Formula | C₅H₅F₂IN₂ | [5][6] |

| CAS Number | 1354705-44-4 | [6] |

| Appearance | Crystals / Solid | |

| InChI Key | PMHORGQIWZDIFV-UHFFFAOYSA-N | |

| SMILES | Cc1c(I)cnn1C(F)F | [4] |

Synthesis Pathway and Methodologies

The following diagram illustrates a probable synthetic workflow:

Caption: Proposed synthetic pathway for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.

Representative Experimental Protocol:

Causality: This protocol is based on the principle that a substituted hydrazine will react with a 1,3-diketone to form the pyrazole ring. Iodination of the diketone prior to cyclization ensures the correct regiochemistry of the final product.

-

Synthesis of 3-Iodo-pentan-2,4-dione: To a solution of pentan-2,4-dione (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or GC-MS analysis indicates complete consumption of the starting material. The reaction is then quenched with aqueous sodium thiosulfate solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude iodinated diketone.

-

Synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole: Dissolve the crude 3-iodo-pentan-2,4-dione (1.0 eq) in ethanol or acetic acid. Add difluoromethylhydrazine (1.1 eq), which can be prepared in situ or used as a salt. Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the target compound.

Chemical Reactivity and Synthetic Applications

The primary synthetic utility of this compound stems from the reactivity of the C4-Iodo substituent. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making 4-iodo-pyrazoles highly reactive substrates for palladium-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of a wide range of substituents at the 4-position.

General Reactivity Order: C-I > C-Br > C-Cl.[3]

Caption: Key cross-coupling reactions utilizing the 4-iodo-pyrazole scaffold.

Protocol: Suzuki-Miyaura Coupling

Trustworthiness: This protocol incorporates best practices for minimizing a common side reaction, deiodination, thereby ensuring a higher yield of the desired product.

-

Setup: To an oven-dried Schlenk flask, add the 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous 2M Na₂CO₃ (2.0-3.0 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by LC-MS).

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography.

Insight on a Key Challenge: A significant side reaction with 4-iodopyrazoles is deiodination (hydrodehalogenation), where the iodine is replaced by a hydrogen atom. This can be minimized by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which accelerate the desired reductive elimination step, and by maintaining the lowest effective reaction temperature.

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not publicly available, its key NMR and MS features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.2-2.5 ppm.

-

Pyrazole Proton (C3-H): A singlet should appear in the aromatic region, likely δ 7.5-8.0 ppm.

-

Difluoromethyl Protons (-CHF₂): A characteristic triplet (due to coupling with the two fluorine atoms, ²JHF) is expected in the range of δ 6.8-7.5 ppm.

-

-

¹³C NMR:

-

Methyl Carbon: ~10-15 ppm.

-

Pyrazole Carbons: C3, C4, and C5 will appear in the range of ~90-150 ppm. The C4 carbon bearing the iodine will be significantly shifted downfield.

-

Difluoromethyl Carbon: A triplet (due to ¹JCF coupling) is expected around δ 110-120 ppm.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A strong peak is expected at m/z 258.

-

Key Fragments: Loss of iodine ([M-I]⁺) at m/z 131, and fragmentation of the difluoromethyl group.

-

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. However, based on data for structurally related iodo- and fluoro-heterocycles, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

First Aid:

Conclusion and Future Outlook

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole represents a highly valuable and versatile building block for synthetic chemistry. Its combination of a metabolically robust difluoromethyl group and a synthetically labile iodo substituent makes it an ideal starting point for the generation of compound libraries aimed at discovering new pharmaceuticals and agrochemicals. The reactivity profile, dominated by palladium-catalyzed cross-coupling, provides a reliable and modular approach to novel, highly-functionalized pyrazole derivatives. As the demand for complex and diverse small molecules continues to grow, the strategic application of intermediates like this will be paramount to the success of discovery programs.

References

-

Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. Available at: [Link]

-

Tairov, M., et al. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at: [Link]

-

Deng, X., & Mani, N. S. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses Procedure. Available at: [Link][7]

-

Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Retrieved January 7, 2026, from [8]

-

Qiu, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 8(1), 1-25. Available at: [Link][2]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 5. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 9. aksci.com [aksci.com]

- 10. chemicalbook.com [chemicalbook.com]

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing binding affinities to biological targets, while the iodo-substituent provides a versatile handle for further chemical modifications via cross-coupling reactions. This document delineates a two-step synthetic approach, commencing with the N-difluoromethylation of 5-methyl-1H-pyrazole, followed by regioselective iodination at the C4 position. The guide offers detailed experimental protocols, discusses the rationale behind methodological choices, and presents key data in a structured format to aid in laboratory-scale synthesis.

Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the ability of C-F bonds to form strong, stable interactions, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl or thiol groups, capable of forming lipophilic hydrogen bonds that can enhance target binding and cell permeability.

Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in a multitude of biologically active molecules, including anti-inflammatory, analgesic, and anticancer agents.[1] The strategic functionalization of the pyrazole scaffold allows for the fine-tuning of a molecule's biological activity. The target molecule of this guide, 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, combines the advantageous properties of the difluoromethyl group with a synthetically versatile iodo-substituent at the 4-position, making it a valuable building block for the synthesis of novel pharmaceutical candidates.[2]

This guide will detail a robust and accessible synthetic pathway to this important intermediate, providing researchers with the practical knowledge required for its preparation.

Proposed Synthetic Pathway

The synthesis of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole can be efficiently achieved in a two-step sequence starting from the commercially available 5-methyl-1H-pyrazole. The proposed pathway is as follows:

-

Step 1: N-Difluoromethylation of 5-methyl-1H-pyrazole to yield 1-(difluoromethyl)-5-methyl-1H-pyrazole.

-

Step 2: Electrophilic Iodination of the resulting 1-(difluoromethyl)-5-methyl-1H-pyrazole at the C4 position to afford the final product.

This approach is logical as the N-difluoromethylation of the pyrazole ring is a well-established transformation, and the subsequent C-H functionalization at the electron-rich C4 position is a common and high-yielding reaction for pyrazole derivatives.[3][4]

Caption: Proposed two-step synthesis of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.

Step 1: N-Difluoromethylation of 5-methyl-1H-pyrazole

The introduction of the difluoromethyl group onto the pyrazole nitrogen is the crucial first step. Several methods have been reported for the N-difluoromethylation of azoles.[5][6] A practical and efficient method involves the use of diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) as a difluorocarbene precursor under mild basic conditions.[5][7] This reagent is commercially available, relatively stable, and offers good yields for the N-difluoromethylation of pyrazoles.[5]

Rationale for Reagent Selection

-

Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂): This reagent serves as a convenient source of difluorocarbene (:CF₂) upon reaction with a suitable base. It is often preferred over gaseous reagents like chlorodifluoromethane (ClCF₂H) due to its ease of handling in a standard laboratory setting.[5][8]

-

Potassium Carbonate (K₂CO₃): A mild inorganic base is sufficient to promote the formation of the difluorocarbene from the phosphonate precursor. Stronger bases are generally not required and may lead to side reactions.

-

Dimethylformamide (DMF): A polar aprotic solvent is ideal for this reaction as it effectively dissolves the pyrazole and the reagents, facilitating the reaction.

Experimental Protocol

Materials:

-

5-methyl-1H-pyrazole

-

Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add diethyl bromodifluoromethylphosphonate (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(difluoromethyl)-5-methyl-1H-pyrazole.[9]

Step 2: Electrophilic Iodination

The second step involves the regioselective iodination of the electron-rich C4 position of the pyrazole ring. Electrophilic iodination is a common and effective method for this transformation.[3][10] N-Iodosuccinimide (NIS) is a widely used iodinating agent due to its mild reactivity and ease of handling.[4]

Rationale for Reagent Selection

-

N-Iodosuccinimide (NIS): NIS is a convenient and effective source of an electrophilic iodine species (I⁺). It is a stable solid that is easier to handle than molecular iodine and often leads to cleaner reactions with fewer byproducts.[2]

-

Acetonitrile: A polar aprotic solvent that is suitable for dissolving the pyrazole substrate and the iodinating agent.

Experimental Protocol

Materials:

-

1-(difluoromethyl)-5-methyl-1H-pyrazole (from Step 1)

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-(difluoromethyl)-5-methyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and concentrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product, 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.[2][11]

Data Summary

The following table summarizes the key reactants, reagents, and expected outcomes for the proposed synthesis.

| Step | Starting Material | Key Reagents | Solvent | Product | Expected Yield |

| 1 | 5-methyl-1H-pyrazole | BrCF₂PO(OEt)₂, K₂CO₃ | DMF | 1-(difluoromethyl)-5-methyl-1H-pyrazole | Good to Excellent |

| 2 | 1-(difluoromethyl)-5-methyl-1H-pyrazole | N-Iodosuccinimide (NIS) | Acetonitrile | 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | High |

Conclusion

The two-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. The choice of reagents and conditions is based on established and well-documented procedures in heterocyclic and fluorine chemistry. This versatile building block can be utilized in a variety of cross-coupling reactions, opening avenues for the synthesis of novel and complex molecules for drug discovery and development. The provided protocols are designed to be readily adaptable for laboratory-scale synthesis, empowering researchers to access this valuable chemical entity.

References

-

Dalton Transactions. (n.d.). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Royal Society of Chemistry. Retrieved from [Link]

-

He, Z., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF₂PO(OEt)₂ under Mild Condition. ResearchGate. Retrieved from [Link]

-

Li, W., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. Journal of Organic Chemistry. Retrieved from [Link]

-

Koposov, A. Y., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Retrieved from [Link]

-

Zora, M., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]

-

International Journal of Scientific Research in Engineering and Management. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. Retrieved from [Link]

-

Jana, G., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]

-

Semantic Scholar. (n.d.). N-Difluoromethylation of imidazoles and pyrazoles using BrCF₂PO(OEt)₂ under mild condition. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl₂ and NH₄SCN/KSeCN. Retrieved from [Link]

-

ResearchGate. (n.d.). Straightforward synthesis of difluoromethylated pyrazolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Iodination of highly basic pyrazoles by HOI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,5‐disubstituted N‐(gem‐difluorocyclopropyl)pyrazole derivatives. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. Retrieved from [Link]

-

AHH Chemical. (n.d.). 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. Retrieved from [Link]

- Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.

-

MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

-

Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

-

ACS Publications. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.

- Google Patents. (n.d.). CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition | Semantic Scholar [semanticscholar.org]

- 8. Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition – IJSREM [ijsrem.com]

- 9. 1004096-15-4|1-(Difluoromethyl)-5-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 10. Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

starting materials for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole

Introduction

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a key heterocyclic building block in modern chemistry, particularly valued in the development of agrochemicals and pharmaceuticals. The strategic placement of a difluoromethyl group, a methyl group, and an iodine atom on the pyrazole core imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and cell permeability. The iodine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of this valuable compound. We will delve into two primary, field-proven synthetic routes, offering detailed experimental protocols and explaining the causality behind critical experimental choices to ensure reproducible and scalable synthesis.

Retrosynthetic Analysis

A logical approach to designing the synthesis of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors. The core of the molecule is the pyrazole ring, which is most classically formed via the Knorr pyrazole synthesis—a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This leads to two primary strategic disconnections.

Route A involves building the pyrazole ring from a pre-functionalized, iodinated dicarbonyl compound. Route B involves forming the substituted pyrazole ring first, followed by a late-stage iodination at the C4 position.

Caption: Retrosynthetic analysis of the target molecule via two distinct pathways.

Key Synthetic Strategies and Starting Materials

The selection of a synthetic route often depends on the availability of starting materials, desired purity profile, and scalability. Both strategies presented here are robust and utilize common laboratory reagents.

Core Starting Materials

A summary of the primary starting materials required for both synthetic routes is presented below.

| Starting Material | Structure | MW ( g/mol ) | CAS No. | Key Role |

| Pentane-2,4-dione (Acetylacetone) |  | 100.12 | 123-54-6 | C3 backbone for the pyrazole ring[3] |

| Di-tert-butyl hydrazine-1,2-dicarboxylate |  | 232.28 | 16466-61-8 | Protected hydrazine precursor[4] |

| N-Iodosuccinimide (NIS) |  | 224.98 | 516-12-1 | Electrophilic iodinating agent[5] |

| Bromodifluoromethane (TMSCF₂Br source) | CHF₂Br | 130.92 | 1511-62-2 | Source for the difluoromethyl group[6] |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Base for iodination / enolate formation |

| Iodine | I₂ | 253.81 | 7553-56-2 | Iodinating agent |

Route A: Synthesis via Iodinated Diketone Precursor

This route involves the initial preparation of the iodinated β-diketone, 3-iodo-2,4-pentanedione, which then undergoes cyclization with a difluoromethylhydrazine equivalent. This strategy ensures that the iodine is correctly positioned before the pyrazole ring is formed.

Caption: Workflow for Route A, proceeding through an iodinated diketone intermediate.

Step 1: Synthesis of 3-Iodo-2,4-pentanedione

Causality & Expertise: The C3 position of pentane-2,4-dione is highly acidic and readily deprotonated to form a nucleophilic enolate. This enolate can then react with an electrophilic iodine source. A common and effective method involves using elemental iodine (I₂) in the presence of a base like sodium hydroxide.[7] The base serves to deprotonate the diketone, and the resulting enolate attacks the I₂ molecule. Alternatively, N-Iodosuccinimide (NIS) can be used, often under neutral or slightly acidic conditions, as a milder source of electrophilic iodine.[8][9]

Detailed Protocol (Adapted from Iodine/Base Method):

-

In a flask, dissolve pentane-2,4-dione (1.0 eq.) in an appropriate solvent like methanol or aqueous methanol.

-

Prepare a solution of sodium hydroxide (1.0 eq.) in water and add it slowly to the diketone solution while stirring, maintaining the temperature at 0-5 °C with an ice bath. This generates the sodium enolate.

-

In a separate flask, dissolve iodine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., ether or the same solvent as the reaction).

-

Add the iodine solution dropwise to the stirred enolate suspension. The reaction is often rapid, indicated by the disappearance of the iodine color.

-

After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

-

The reaction mixture can be worked up by pouring it into water and extracting with an organic solvent like ether or dichloromethane.

-

Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-iodo-2,4-pentanedione, which can be purified by distillation or chromatography.

Step 2 & 3: Preparation of Difluoromethylhydrazine and Cyclization

Causality & Expertise: Free difluoromethylhydrazine is unstable. Therefore, a protected precursor is synthesized and deprotected in situ just before or during the cyclization reaction. A common protecting group strategy involves using di-tert-butyl hydrazine-1,2-dicarboxylate (Di-Boc hydrazine).[4] This stable solid can be N-alkylated with a difluoromethyl source, such as bromodifluoromethane (generated from TMSCF₂Br), to give a protected difluoromethylhydrazine derivative.[6] The Boc groups are then readily cleaved under acidic conditions (e.g., HCl in dioxane), which simultaneously catalyzes the Knorr condensation with the 3-iodo-2,4-pentanedione to form the pyrazole ring.[6] The use of an acid catalyst is crucial for the dehydration step of the reaction mechanism, which leads to the aromatic pyrazole product.[2]

Detailed Protocol (Conceptual, adapted from similar transformations):

-

Hydrazine Preparation (in a separate reaction): To a solution of di-tert-butyl hydrazine-1,2-dicarboxylate (1.0 eq.) in a suitable solvent like DCM, add a base (e.g., KOH). Cool the mixture to 0 °C and add bromotrimethylsilyldifluoromethane (TMSCF₂Br, ~2.0 eq.).[6] The reaction is stirred until completion, followed by an aqueous workup and purification to yield di-tert-butyl 1-(difluoromethyl)hydrazine-1,2-dicarboxylate.

-

One-Pot Deprotection and Cyclization: In a reaction vessel, combine the purified di-tert-butyl 1-(difluoromethyl)hydrazine-1,2-dicarboxylate (1.0 eq.) and 3-iodo-2,4-pentanedione (1.0-1.2 eq.) in a solvent such as dioxane or dichloromethane.

-

Add a solution of 4 M HCl in dioxane (~5-6 eq.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for several hours (typically 12-24 h), monitoring by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.

Route B: Late-Stage Iodination Strategy

This approach prioritizes the formation of the pyrazole ring first, followed by regioselective iodination at the C4 position. This can be advantageous if the iodinated diketone is unstable or difficult to handle, or if the precursor pyrazole is more readily available.

Caption: Workflow for Route B, featuring late-stage electrophilic iodination.

Step 1: Synthesis of 1-(Difluoromethyl)-5-methyl-1H-pyrazole

The protocol for this step is analogous to the cyclization described in Route A, but using the non-iodinated starting material, pentane-2,4-dione.

Detailed Protocol:

-

In a reaction vessel, combine di-tert-butyl 1-(difluoromethyl)hydrazine-1,2-dicarboxylate (1.0 eq., prepared as in Route A) and pentane-2,4-dione (1.2 eq.) in a solvent like dichloromethane.

-

Add an acid catalyst, such as p-toluenesulfonic acid monohydrate (TsOH·H₂O, ~5 eq.) or HCl in dioxane.

-

Stir the mixture at room temperature to 40 °C for 12 hours or until completion is confirmed by analytical monitoring.

-

Perform an aqueous workup by quenching with saturated sodium bicarbonate solution and extracting with dichloromethane.

-

Dry the combined organic extracts and concentrate under vacuum. The crude product can be purified by column chromatography to yield 1-(difluoromethyl)-5-methyl-1H-pyrazole.

Step 2: Iodination of 1-(Difluoromethyl)-5-methyl-1H-pyrazole

Causality & Expertise: The C4 position of the 1,5-disubstituted pyrazole ring is electron-rich and thus the most susceptible to electrophilic attack.[10] N-Iodosuccinimide (NIS) is an excellent reagent for this transformation because it is a mild, solid, and easy-to-handle source of electrophilic iodine.[11] The reaction is often catalyzed by an acid, such as trifluoroacetic acid or p-toluenesulfonic acid, which activates the NIS, making it a more potent iodinating agent.[9] This method provides high regioselectivity for the desired C4-iodo product.

Detailed Protocol (Adapted from general NIS iodination procedures):

-

Dissolve 1-(difluoromethyl)-5-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent, such as acetonitrile (ACN).[12][13]

-

Add N-Iodosuccinimide (1.1-1.2 eq.) to the solution.

-

If required, add a catalytic amount of an acid like p-toluenesulfonic acid monohydrate (0.1 eq.).

-

Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C) for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.[12]

-

Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Wash the organic layer with aqueous sodium thiosulfate solution to quench any excess NIS and iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude material by silica gel column chromatography to afford the final product, 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials. Adherence to standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, is mandatory.

-

Pentane-2,4-dione: This is a flammable liquid and vapor. It is harmful if swallowed and can cause skin and serious eye irritation.[3] Handle in a well-ventilated fume hood away from ignition sources.

-

N-Iodosuccinimide (NIS): NIS is an irritant that can cause skin, eye, and respiratory irritation.[14][15][16] It is also moisture and light-sensitive.[15] Store in a cool, dry, dark place under an inert atmosphere.

-

Hydrazine Derivatives: Hydrazines are toxic and potential carcinogens. While using the protected di-Boc form significantly reduces handling risks, care should be taken, especially during the deprotection step where the free hydrazine is generated. All manipulations should be performed in a fume hood.

-

Acids and Bases: Strong acids (HCl, TsOH) and bases (NaOH) are corrosive and should be handled with appropriate care.

Conclusion

The synthesis of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole can be effectively achieved through two primary strategies, each relying on the foundational Knorr pyrazole synthesis. Route A, which employs a pre-iodinated diketone, offers excellent control of regiochemistry from the outset. Route B, involving a late-stage iodination of the pyrazole core, provides flexibility and may be more suitable depending on precursor availability. Both routes utilize readily accessible starting materials and well-established chemical transformations. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently and safely produce this valuable fluorinated building block for applications in discovery chemistry.

References

-

Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. Retrieved from [Link]

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 107520 - N-Iodosuccinimide. Retrieved from [Link]

-

Wikipedia. Knorr pyrrole synthesis. Retrieved from [Link]

-

Schrecker, L., Dickhaut, J., Holtze, C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Zhang, Z., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Retrieved from [Link]

-

Grokipedia. N-Iodosuccinimide. Retrieved from [Link]

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

Wikipedia. N-Iodosuccinimide. Retrieved from [Link]

-

Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Organic Syntheses. Acetylacetone. Coll. Vol. 3, p.17 (1955); Vol. 20, p.6 (1940). Retrieved from [Link]

-

Barberá, C., et al. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(10), 3074–3080. Retrieved from [Link]

-

Tairov, M., et al. (2019). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine. Retrieved from [Link]

-

ResearchGate. (2019). Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. Retrieved from [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. Coll. Vol. 6, p.162 (1988); Vol. 57, p.45 (1977). Retrieved from [Link]

-

Wikipedia. Acetylacetone. Retrieved from [Link]

-

Organic Syntheses. Tetraacetylethane. Coll. Vol. 4, p.880 (1963); Vol. 32, p.101 (1952). Retrieved from [Link]

- Google Patents. (2010). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

-

Organic Syntheses. Phenylhydrazine. Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). Retrieved from [Link]

-

Organic Syntheses. Carbazic acid, tert-butyl ester. Coll. Vol. 5, p.164 (1973); Vol. 41, p.16 (1961). Retrieved from [Link]

Sources

- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 2. jk-sci.com [jk-sci.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. DI-TERT-BUTYL HYDRAZODICARBOXYLATE | 16466-61-8 [chemicalbook.com]

- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. grokipedia.com [grokipedia.com]

- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-Iodosuccinimide | CAS#: 516-12-1 | NIS | Iofina [iofina.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. leap.epa.ie [leap.epa.ie]

stability and storage of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole

An In-Depth Technical Guide to the Stability and Storage of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and storage requirements for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug discovery. Leveraging data from analogous structures and fundamental chemical principles, this document outlines the compound's core physicochemical properties, identifies primary degradation pathways, and establishes field-proven protocols for its handling and storage. Detailed methodologies for stability assessment are provided to ensure the integrity of the compound in research and development settings. This guide is intended for researchers, chemists, and drug development professionals who utilize this and related halogenated pyrazole scaffolds.

Introduction: The Significance of a Versatile Scaffold

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a specialized heterocyclic compound that merges three synthetically valuable motifs: a pyrazole core, a difluoromethyl group, and an iodine atom. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs.[1] The difluoromethyl (-CHF₂) group is an increasingly popular bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, modulating lipophilicity, and participating in key hydrogen bond interactions.[2]

Core Physicochemical Properties

A summary of the key physicochemical properties for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is presented below. This data is compiled from chemical supplier technical data sheets and chemical databases.

| Property | Value | Source(s) |

| CAS Number | Not explicitly found; derived from structure | - |

| Molecular Formula | C₅H₅F₂IN₂ | [5][6] |

| Molecular Weight | 258.01 g/mol | [5][6] |

| Physical Form | Crystals / Solid | [6][7] |

| Storage Temperature | 2-8 °C (Refrigerator) | [7][8] |

| InChI Key | PMHORGQIWZDIFV-UHFFFAOYSA-N | [6] |

| SMILES | Cc1c(I)cnn1C(F)F | [6] |

Primary Stability Challenges and Degradation Pathways

The stability of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is governed primarily by the reactivity of the carbon-iodine bond and the overall electron distribution of the pyrazole ring. The principal degradation pathways are de-iodination, hydrolysis, and oxidation.

De-iodination: The Primary Degradation Mechanism

The most common degradation pathway for iodinated aromatic and heteroaromatic compounds is the cleavage of the carbon-iodine bond.[9] This process, known as de-iodination, can be initiated by light, heat, or the presence of radicals.

-

Photolytic Cleavage: Aryl iodides are known to be light-sensitive. Exposure to UV or even ambient laboratory light can induce homolytic cleavage of the C-I bond, generating a pyrazolyl radical and an iodine radical. The liberated iodine radicals often combine to form elemental iodine (I₂), which imparts a characteristic yellow or brown color to the degrading solid or solution.[9]

-

Thermal Decomposition: Elevated temperatures accelerate the rate of de-iodination, making prolonged heating of the compound, even in solution, a significant risk.[9]

-

Solvent-Mediated Degradation: The choice of solvent can significantly impact stability. Protic solvents (e.g., methanol, water) can facilitate de-iodination. Furthermore, solvents that are not peroxide-free (e.g., aged THF or dioxane) can contain radical initiators that promote C-I bond cleavage.[9]

Hydrolysis and Oxidation

While the pyrazole ring itself is generally robust, other functionalities can be susceptible to degradation.

-

Hydrolysis: The difluoromethyl group is generally stable to hydrolysis. However, under strongly acidic or basic conditions, degradation of the overall molecule can occur, though this is less common under typical storage or reaction conditions.

-

Oxidation: The pyrazole ring system can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or dissolved oxygen, which can be exacerbated by light exposure.[9]

The diagram below illustrates the potential degradation pathways originating from the parent compound.

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling Protocols

To ensure the long-term viability and purity of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a multi-faceted approach to storage and handling is required. The following protocols are based on supplier recommendations and best practices for handling sensitive aryl iodides.[7][8][9][10]

Long-Term Storage (Solid Form)

-

Temperature: The solid compound must be stored in a refrigerator at 2-8 °C .[7][8] Do not store at room temperature for extended periods.

-

Light: Protect from all light sources. Store the compound in an amber glass vial. For additional protection, the vial should be placed in a sealed, opaque secondary container or wrapped in aluminum foil.[9]

-

Atmosphere: Store under an inert atmosphere (argon or nitrogen). The vial should be tightly sealed to prevent moisture ingress. For highly sensitive applications, storage in a desiccator within the refrigerator is recommended.

Handling and Weighing

-

Minimize exposure to ambient light and air. Weigh the required amount of material quickly and reseal the container promptly.

-

Avoid using solvents that may have developed peroxides (e.g., older bottles of THF, diethyl ether, dioxane). Use high-purity, anhydrous-grade solvents whenever possible.[9]

Short-Term Storage (In Solution)

-

Solvent Selection: Aprotic, non-polar solvents such as toluene and dichloromethane are predicted to offer the highest stability for short-term use. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) can be used, but their purity is critical. Protic solvents (methanol, ethanol, water) should be avoided for storage.[9]

-

Conditions: Solutions should be stored in amber vials, under an inert atmosphere, and refrigerated if not for immediate use.[9] Before use in a reaction, allow the solution to warm to room temperature to prevent water condensation.

The following workflow provides a decision-making guide for the proper handling of the compound.

Caption: Decision workflow for handling and storage.

Experimental Protocol for Stability Assessment

To validate the stability of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole under specific experimental conditions, a time-point analysis using UPLC-MS is recommended. This protocol provides a self-validating system to ensure compound integrity.

Objective:

To quantify the degradation of the title compound in a chosen solvent over a defined period.

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh approximately 10 mg of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.

-

Dissolve it in 10.0 mL of the chosen high-purity solvent (e.g., acetonitrile) in a volumetric flask to create a 1 mg/mL stock solution.

-

-

Sample Preparation:

-

Dilute the stock solution with the same solvent to a final concentration suitable for UPLC-MS analysis (e.g., 1 µg/mL).

-

Dispense the 1 µg/mL solution into multiple amber HPLC vials, filling them to minimize headspace. Seal each vial tightly.

-

-

Time-Point Analysis:

-

Immediately analyze one vial to establish the "time zero" (T₀) concentration. This serves as the baseline.

-

Store the remaining vials under the desired test conditions (e.g., room temperature on the benchtop, 40 °C oven, etc.).

-

At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve a vial and analyze it by UPLC-MS.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound at each time point.

-

Calculate the percentage of the compound remaining relative to the T₀ sample.

-

(Optional) Use the mass spectrometer to identify the masses of any new peaks that appear, which correspond to degradation products.

-

Caption: Workflow for UPLC-MS based stability assessment.

Conclusion

While 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a powerful synthetic intermediate, its utility is intrinsically linked to its purity and stability. The carbon-iodine bond is the primary site of instability, with degradation readily initiated by light and heat. Strict adherence to storage protocols—namely, refrigeration (2-8 °C) under a dark, inert atmosphere—is critical for preserving the compound's integrity. For applications in solution, the use of high-purity, aprotic solvents is strongly advised, and stability should be experimentally verified for any new conditions. By implementing the rigorous handling and validation strategies outlined in this guide, researchers can confidently leverage this versatile building block to advance their discovery programs.

References

-

ResearchGate. Stability of 4,4-difluoro-4-methyl-3,5-diphenyl-4H-pyrazole (DFP) and.... [Online] Available at: [Link]

-

Sciforum. A novel method of iodination and azo bond formation by nitrogen triiodide. [Online] Available at: [Link]

-

MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Online] Available at: [Link]

-

Ugrak, B. et al. N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2025. [Online PDF] Available at: [Link]

-

RSC Publishing. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. [Online] Available at: [Link]

-

LookChem. 1-(difluoroMethyl)-4-iodo-1H-pyrazole. [Online] Available at: [Link]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Online] Available at: [Link]

-

ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Online] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-(Difluoromethyl)-4-iodo-1H-pyrazole | 1041205-43-9 [sigmaaldrich.com]

- 8. 1041205-43-9|1-(Difluoromethyl)-4-iodo-1H-pyrazole|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemscene.com [chemscene.com]

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole safety data sheet

An In-Depth Technical Guide to the Safe Handling of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Proactive Approach to Chemical Safety

In the fast-paced environment of research and development, a deep understanding of the chemical reagents we handle is paramount. This guide provides a comprehensive safety overview for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a fluorinated heterocyclic building block. The information herein is synthesized from available safety data for this compound and its structural analogs, aiming to provide a robust framework for its safe use in the laboratory. The causality behind each recommendation is explained to foster a culture of safety that is both informed and proactive.

Chemical Identity and Physicochemical Properties

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a crystalline solid. A clear understanding of its fundamental properties is the first step in a sound risk assessment.

| Property | Value | Source |

| Molecular Formula | C₅H₅F₂IN₂ | |

| Appearance | Crystals | |

| InChI Key | PMHORGQIWZDIFV-UHFFFAOYSA-N | [1] |

| SMILES String | Cc1c(I)cnn1C(F)F | [1] |

| Storage Class Code | 11 - Combustible Solids | [1] |

| Water Solubility | Not specified, likely low | General chemical principles |

| Flash Point | Not applicable | [1] |

Rationale: The InChI key and SMILES string provide unambiguous identification of the molecule for database searches. Knowing it is a combustible solid informs appropriate storage away from ignition sources.

Hazard Identification and GHS Classification

While a complete, verified Safety Data Sheet (SDS) for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is not publicly available, a hazard assessment can be extrapolated from its close structural analog, 1-(Difluoromethyl)-4-iodo-1H-pyrazole. The primary difference is the presence of a methyl group at the 5-position, which is unlikely to drastically alter the core toxicological profile.

Anticipated GHS Classification:

| Hazard Class | Hazard Statement | GHS Code | Source (Analog) |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2] |